(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
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Overview
Description
(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound features a styrylsulfonyl group attached to a piperidine ring, which is further connected to the thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Core: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via a sulfonylation reaction, where a styrene derivative reacts with a sulfonyl chloride in the presence of a base.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Final Coupling: The final step involves coupling the styrylsulfonyl-piperidine intermediate with the thiadiazole core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure could lead to the creation of advanced materials for electronics, sensors, and other applications.
Mechanism of Action
The mechanism of action of (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 2-methyl-5-(1-(benzylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 2-methyl-5-(1-(tosyl)piperidin-3-yl)-1,3,4-thiadiazole
Uniqueness
(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is unique due to the presence of the styrylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-methyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-13-17-18-16(22-13)15-8-5-10-19(12-15)23(20,21)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12H2,1H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJCMHOAHFNUGS-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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